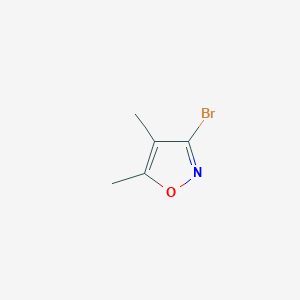

3-Bromo-4,5-dimethylisoxazole

Description

Significance of Isoxazole (B147169) Core in Organic Chemistry and Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in both organic synthesis and medicinal chemistry. bldpharm.com Its aromatic character and the presence of heteroatoms confer a unique electronic distribution, making it a valuable building block for more complex molecular architectures. ambeed.com Isoxazoles can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions, which allow for a high degree of control over substitution patterns. researchgate.net

In medicinal chemistry, the isoxazole nucleus is present in a wide array of approved drugs, demonstrating its broad therapeutic utility. nih.gov The isoxazole moiety can act as a bioisostere for other functional groups, improving pharmacokinetic profiles, enhancing binding affinity to biological targets, and reducing toxicity. bldpharm.com Derivatives of isoxazole have shown a remarkable range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.gov

Role of Halogenation in Modulating Reactivity and Biological Activity of Isoxazoles

From a reactivity standpoint, a halogen atom can serve as a handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for screening. chemimpex.com For instance, a bromine substituent on the isoxazole ring can be readily displaced or used in reactions like Suzuki or Sonogashira couplings to introduce new carbon-carbon bonds. researchgate.net In the context of biological activity, halogenation can lead to enhanced potency and selectivity. The 3-halo-4,5-dihydroisoxazole scaffold, for example, has been identified as a valuable electrophilic warhead capable of forming covalent bonds with nucleophilic residues in enzyme active sites. researchgate.netresearchgate.net

Overview of 3-Bromo-4,5-dimethylisoxazole in Contemporary Chemical Synthesis and Biological Studies

This compound (CAS 903130-90-5) is a specific halogenated isoxazole that has appeared in the catalogs of chemical suppliers, indicating its availability for research purposes. bldpharm.comambeed.comscbt.comsinfoobiotech.com However, a comprehensive review of the scientific literature reveals that detailed studies specifically focused on this compound are limited. Much of its potential is inferred from the well-established chemistry of related isoxazole derivatives.

While direct research on this compound is not extensively published, its structural isomer, 4-Bromo-3,5-dimethylisoxazole, has been utilized as an intermediate in the synthesis of various compounds, including those with potential applications in pharmaceutical and materials science. chemimpex.com The bromine atom in the 3-position of the isoxazole ring is expected to influence its reactivity, making it a potential substrate for nucleophilic substitution and cross-coupling reactions.

Future research into this compound will likely focus on exploring its synthetic utility as a building block and investigating its potential as a biologically active agent, drawing upon the rich chemistry of the isoxazole family.

Compound Data

Below are tables detailing the available chemical data for this compound and its isomer, 4-Bromo-3,5-dimethylisoxazole, for comparative purposes.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 903130-90-5 | bldpharm.comambeed.comscbt.comsinfoobiotech.com |

| Molecular Formula | C5H6BrNO | scbt.com |

| Molecular Weight | 176.01 g/mol | scbt.com |

| Appearance | Not specified in available literature | |

| Boiling Point | No data available | ambeed.com |

| Density | No data available |

Table 2: Chemical Properties of 4-Bromo-3,5-dimethylisoxazole

| Property | Value | Source |

| CAS Number | 10558-25-5 | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C5H6BrNO | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 176.01 g/mol | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Clear, colorless to light yellow liquid | chemimpex.com |

| Boiling Point | 176 °C (lit.) | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.478 g/mL at 25 °C (lit.) | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-4,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-3-4(2)8-7-5(3)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXZHUKWIUJHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376824 | |

| Record name | 3-Bromo-4,5-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903130-90-5 | |

| Record name | 3-Bromo-4,5-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4,5-dimethyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 4,5 Dimethylisoxazole and Its Derivatives

Regioselective Bromination Strategies of Dimethylisoxazoles

Achieving regioselectivity in the bromination of dimethylisoxazoles is crucial for the targeted synthesis of the 3-bromo isomer. The electron distribution within the isoxazole (B147169) ring and the directing effects of the methyl substituents influence the position of electrophilic attack. Methodologies can be broadly categorized into direct bromination of a pre-formed isoxazole ring and indirect routes where a bromine-containing precursor is used in the ring's construction.

Direct bromination involves the treatment of 4,5-dimethylisoxazole (B3056346) with an electrophilic bromine source. The selection of the brominating agent and reaction conditions is critical to favor substitution at the C-3 position over other positions or side-chain reactions. N-Bromosuccinimide (NBS) is a commonly employed reagent for such transformations, often activated by radical initiators or acidic conditions. nih.gov The reaction mechanism typically proceeds via an electrophilic aromatic substitution pathway where the isoxazole ring acts as the nucleophile. The inherent electronic properties of the 4,5-dimethylisoxazole ring direct the incoming electrophile, but achieving high regioselectivity for the C-3 position can be challenging, often leading to mixtures of isomers. wku.edu The use of specific solvent systems, such as dimethyl sulfoxide (DMSO) in combination with NBS, has been shown to mediate bromination of various organic substrates, potentially offering a pathway to control selectivity. ias.ac.in

| Reagent System | Conditions | Selectivity | Typical Yield |

| N-Bromosuccinimide (NBS) | AIBN (initiator), CCl₄, reflux | Moderate to Good | Variable |

| NBS / DMSO | Dry DCM, Room Temp | Substrate Dependent | Good |

| Br₂ / Lewis Acid | Chlorinated Solvent, 0 °C to RT | Variable | Moderate |

| NBS / Mandelic Acid | Aqueous, Room Temp | High (for activated arenes) | Good |

This table presents generalized conditions for electrophilic bromination; specific outcomes for 4,5-dimethylisoxazole may vary.

Indirect methods provide a powerful alternative for controlling regioselectivity by incorporating the bromine atom into one of the starting materials before the cyclization step. The most prominent indirect route to 3-bromoisoxazoles is the 1,3-dipolar cycloaddition reaction. wikipedia.orgorganic-chemistry.org In this approach, bromonitrile oxide is generated in situ from a precursor like dibromoformaldoxime. chem-station.comarkat-usa.org This 1,3-dipole then reacts with a dipolarophile, in this case, an alkene that will form the 4 and 5 positions of the isoxazole ring. To synthesize 3-bromo-4,5-dimethylisoxazole, the corresponding dipolarophile would be 2-butene. The cycloaddition proceeds with high regioselectivity, definitively placing the bromine atom at the 3-position of the resulting isoxazole ring. This method avoids the potential for isomeric mixtures often encountered in direct bromination.

Synthesis of this compound Ring System

The construction of the isoxazole ring itself is a key step, with cycloaddition reactions being the most prevalent and efficient methodology.

The Huisgen 1,3-dipolar cycloaddition is the cornerstone for synthesizing the isoxazole ring system. organic-chemistry.org This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide with an alkene or alkyne. wikipedia.org For the synthesis of this compound, the reaction between bromonitrile oxide (the 1,3-dipole) and 2-butene (the dipolarophile) yields the desired heterocyclic scaffold. The nitrile oxide is typically generated in situ from dibromoformaldoxime in the presence of a base, such as potassium bicarbonate. chem-station.com This reaction is known for its high degree of control over regiochemistry. arkat-usa.org

Alternative methods for isoxazole synthesis include the reaction of nitrile oxides with 1,3-dicarbonyl compounds, which can also lead to highly substituted isoxazoles. nih.gov Another approach involves the enamine-triggered [3+2] cycloaddition of aldehydes and N-hydroximidoyl chlorides, followed by an oxidation step to furnish the aromatic isoxazole ring. organic-chemistry.org

| Cyclization Method | Precursors | Key Features |

| 1,3-Dipolar Cycloaddition | Bromonitrile Oxide + 2-Butene | High regioselectivity, forms 3-bromo isomer directly. chem-station.com |

| Nitrile Oxide + Diketone | Nitrile Oxide + 3-Methyl-2,4-pentanedione | Access to polysubstituted isoxazoles. nih.gov |

| Enamine-Triggered Cycloaddition | Aldehyde + Bromo-N-hydroximidoyl chloride | Metal-free, high-yielding for 3,4-disubstituted isoxazoles. organic-chemistry.org |

Once the this compound ring is formed, it can be further functionalized. The bromine atom at the C-3 position serves as a versatile handle for introducing a wide range of substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for this purpose. mdpi.commdpi.com These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl, heteroaryl, vinyl, or alkynyl groups to the isoxazole core. nih.gov The reactivity of the C-Br bond allows for selective modification without disturbing the rest of the heterocyclic structure. researchgate.net

Derivatization Strategies for this compound

This compound is a valuable synthetic intermediate, primarily due to the reactivity of the carbon-bromine bond. This bond is susceptible to both metal-catalyzed cross-coupling and nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions are a primary strategy for derivatization. rsc.orgyoutube.com By employing a suitable palladium catalyst and a coupling partner (e.g., a boronic acid for Suzuki coupling), the bromine atom can be efficiently replaced with various organic moieties. This allows for the synthesis of a diverse library of 3-substituted-4,5-dimethylisoxazole derivatives.

The C-3 position of the isoxazole ring, activated by the electronegative nitrogen and oxygen atoms and bearing a good leaving group (bromide), is also susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles, such as amines, alkoxides, or thiolates, can displace the bromide ion to form new derivatives. researchgate.netclockss.orgresearchgate.netsemanticscholar.org This addition-elimination pathway provides a direct route to 3-amino, 3-alkoxy, and 3-thio-substituted isoxazoles. The 3-bromo-isoxazoline scaffold is often described as an "electrophilic warhead" due to its reactivity towards nucleophiles.

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-4,5-dimethylisoxazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-4,5-dimethylisoxazole |

| Nucleophilic Substitution | Amine (e.g., R₂NH), Base | 3-Amino-4,5-dimethylisoxazole |

| Nucleophilic Substitution | Alcohol (ROH), Strong Base | 3-Alkoxy-4,5-dimethylisoxazole |

Suzuki-Miyaura Cross-Coupling Reactions at the Bromine Moiety

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide or triflate. In the context of this compound, the bromine atom at the C3 position serves as a handle for the introduction of various aryl, heteroaryl, or alkyl groups.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided search results, the reactivity can be inferred from similar bromoisoxazole systems. For instance, the Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles has been successfully demonstrated. These reactions typically employ a palladium catalyst, such as Pd₂(dba)₃, in the presence of a bulky phosphine (B1218219) ligand like P(t-Bu)₃·HBF₄, to achieve good to high yields of the corresponding trisubstituted isoxazoles. The use of a bulky ligand is often crucial to suppress the formation of ketone byproducts.

The general reaction conditions for a Suzuki-Miyaura coupling of a bromoisoxazole derivative are summarized in the table below.

| Component | Example |

|---|---|

| Bromoisoxazole Substrate | This compound |

| Boronic Acid/Ester | Arylboronic acid, heteroarylboronic acid, alkylboronic ester |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ |

| Ligand | P(t-Bu)₃·HBF₄, SPhos, XPhos |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/water, Toluene, DMF |

| Temperature | 80-120 °C |

The reaction proceeds via a catalytic cycle involving the oxidative addition of the bromoisoxazole to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield.

Nucleophilic Substitution Reactions at the Bromine Moiety

The bromine atom at the C3 position of the isoxazole ring can also be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The isoxazole ring is inherently electron-deficient, which can facilitate the attack of a nucleophile. However, for a successful SNAr reaction, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the electron-withdrawing nature of the isoxazole ring itself may provide sufficient activation for the substitution to occur, although the reaction may require forcing conditions.

A variety of nucleophiles can be employed in these reactions, including alkoxides, thiolates, and amines, leading to the formation of 3-alkoxy-, 3-thio-, and 3-amino-4,5-dimethylisoxazole derivatives, respectively. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex as a resonance-stabilized intermediate.

The table below provides examples of potential nucleophilic substitution reactions at the bromine moiety of this compound.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (NaOMe) | 3-Methoxy-4,5-dimethylisoxazole |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)-4,5-dimethylisoxazole |

| Amine | Piperidine | 3-(Piperidin-1-yl)-4,5-dimethylisoxazole |

| Azide | Sodium azide (NaN₃) | 3-Azido-4,5-dimethylisoxazole |

The feasibility and reaction conditions for these transformations would need to be determined empirically, as the reactivity of the specific substrate is not extensively documented.

Modifications of Methyl Groups on the Isoxazole Ring

The methyl groups at the C4 and C5 positions of the isoxazole ring offer additional sites for functionalization. While specific examples for this compound are scarce in the literature, general methodologies for the modification of methyl groups on heterocyclic rings can be considered.

One potential approach is free-radical halogenation, where one or more hydrogen atoms of the methyl groups are substituted with a halogen, typically bromine or chlorine, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. The resulting halomethyl derivatives can then serve as versatile intermediates for further transformations, such as nucleophilic substitution or the formation of organometallic reagents.

Another strategy involves the oxidation of the methyl groups to introduce oxygen-containing functionalities. Depending on the oxidizing agent and reaction conditions, the methyl groups could be converted to hydroxymethyl, formyl, or carboxylic acid groups. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could potentially oxidize the methyl groups to carboxylic acids. Milder oxidizing agents, such as selenium dioxide (SeO₂), might allow for the selective oxidation to the aldehyde stage.

The following table summarizes possible modifications of the methyl groups.

| Reaction Type | Reagent Example | Potential Product |

|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS) | 3-Bromo-4-(bromomethyl)-5-methylisoxazole |

| Oxidation | Potassium permanganate (KMnO₄) | 3-Bromo-5-methylisoxazole-4-carboxylic acid |

| C-H Activation | Pd(OAc)₂ with an appropriate directing group | Functionalized methyl group derivative |

It is important to note that the development of specific conditions for these transformations would require experimental investigation.

Introduction of Sulfonyl Groups

The introduction of sulfonyl groups onto the isoxazole ring can lead to compounds with interesting chemical and biological properties. One common method for the synthesis of isoxazole sulfonamides involves the initial preparation of an isoxazole sulfonyl chloride. This can be achieved through the chlorosulfonation of the isoxazole ring using chlorosulfonic acid. The resulting sulfonyl chloride is a versatile intermediate that can react with a variety of amines to form the corresponding sulfonamides.

Another approach involves the oxidative chlorination of isoxazole thioethers. For example, a 5-(benzylthio)isoxazole can be treated with chlorine gas to yield the corresponding isoxazole-5-sulfonyl chloride. The position of the sulfonyl group on the isoxazole ring will depend on the starting material and the reaction conditions.

The general scheme for the synthesis of isoxazole sulfonamides is depicted below:

Isoxazole → Isoxazole Sulfonyl Chloride → Isoxazole Sulfonamide

The table below outlines the key steps and reagents for the introduction of sulfonyl groups.

| Step | Reaction | Reagents |

|---|---|---|

| 1 | Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) |

| 2 | Sulfonamide Formation | Primary or secondary amine (R¹R²NH) |

The specific regioselectivity of the chlorosulfonation of this compound would need to be determined, as the directing effects of the bromo and methyl substituents will influence the position of the incoming sulfonyl chloride group.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its derivatives to make the processes more environmentally friendly and sustainable.

Several green chemistry approaches are relevant to isoxazole synthesis. One key area is the use of greener solvents. Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with water, supercritical fluids, or biodegradable solvents can significantly reduce the environmental impact of a synthesis. For example, some multicomponent reactions for the synthesis of isoxazole derivatives have been successfully carried out in aqueous media. researchgate.net

The use of catalysts that are efficient, recyclable, and non-toxic is another important aspect of green chemistry. For instance, biodegradable catalysts have been employed for the synthesis of isoxazol-5(4H)-ones. researchgate.net In the context of Suzuki-Miyaura reactions, the development of water-soluble palladium catalysts or catalyst systems that can be easily recovered and reused would be a significant green improvement.

Energy efficiency can be enhanced by using alternative energy sources such as microwave irradiation or ultrasound. These techniques can often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. Ultrasound-assisted synthesis has been shown to be an effective method for preparing substituted isoxazoles. sphinxsai.com

Atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is another core principle. One-pot and multicomponent reactions are excellent examples of atom-economical processes, as they combine several synthetic steps into a single operation, reducing the need for purification of intermediates and minimizing waste. The synthesis of isoxazole derivatives via one-pot, three-component reactions is a well-established green methodology. organic-chemistry.org

The following table summarizes some green chemistry approaches applicable to isoxazole synthesis.

| Green Chemistry Principle | Application in Isoxazole Synthesis |

|---|---|

| Use of Greener Solvents | Reactions in water or other benign solvents. researchgate.net |

| Use of Catalysis | Employing biodegradable or recyclable catalysts. researchgate.net |

| Energy Efficiency | Microwave- or ultrasound-assisted reactions. sphinxsai.com |

| Atom Economy | One-pot and multicomponent synthesis strategies. organic-chemistry.org |

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Reactivity and Mechanistic Studies of 3 Bromo 4,5 Dimethylisoxazole

Reactivity of the Bromine Substituent in Cross-Coupling Reactions

The bromine atom at the 3-position of the isoxazole (B147169) ring serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryl and substituted aromatic compounds. wikipedia.org

In a typical Suzuki-Miyaura reaction, 3-bromo-4,5-dimethylisoxazole acts as the organohalide partner, reacting with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction proceeds through a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the isoxazole is often the rate-determining step. libretexts.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and scope. organic-chemistry.orgharvard.edu For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst, enabling the coupling of a wide range of substrates. organic-chemistry.org

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|

Reaction Mechanisms of Derivatization Processes

The derivatization of this compound primarily involves the substitution of the bromine atom. The mechanism of these substitution reactions can vary depending on the nature of the nucleophile and the reaction conditions. For 3-halo-4,5-dihydroisoxazoles, an addition-elimination mechanism has been proposed for reactions with nucleophiles. researchgate.net This pathway involves the initial attack of the nucleophile on the carbon atom bearing the halogen, leading to a tetrahedral intermediate, followed by the elimination of the bromide ion to yield the substituted product.

The synthesis of the this compound scaffold itself is often achieved through a 1,3-dipolar cycloaddition reaction. researchgate.net This pericyclic reaction involves the reaction of a nitrile oxide (such as bromonitrile oxide, generated in situ from dibromoformaldoxime) with an alkene. unipr.it The concerted nature of this cycloaddition allows for a high degree of control over the regiochemistry and stereochemistry of the resulting isoxazole ring. researchgate.net

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

Selectivity is a crucial aspect of the chemical transformations involving this compound.

Chemoselectivity: In molecules containing multiple reactive sites, the bromine atom on the isoxazole ring can be selectively targeted in cross-coupling reactions. The choice of catalyst and reaction conditions can be tuned to favor the reaction at the C-Br bond over other potentially reactive functional groups.

Regioselectivity: The 1,3-dipolar cycloaddition used to synthesize the isoxazole ring is highly regioselective. researchgate.net The orientation of the dipole (nitrile oxide) and the dipolarophile (alkene) is governed by the electronic and steric properties of the reactants, leading to the preferential formation of a specific regioisomer. researchgate.net

Stereoselectivity: The 1,3-dipolar cycloaddition is also a stereospecific reaction, meaning that the stereochemistry of the alkene is retained in the product. researchgate.net This allows for the synthesis of enantiomerically enriched isoxazoles if a chiral alkene is used as the starting material. In reactions of this compound, such as the Suzuki coupling, the stereochemistry of the coupling partner is typically retained. wikipedia.org

Computational Chemistry and Mechanistic Insights

Computational chemistry provides powerful tools for elucidating the reaction mechanisms, reactivity, and electronic properties of molecules like this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations can be employed to:

Map out the potential energy surfaces of its reactions, identifying transition states and intermediates.

Calculate reaction energies and activation barriers, providing insights into reaction kinetics and thermodynamics.

Model the geometry and electronic properties of the molecule, helping to rationalize its observed reactivity.

Studies on related isoxazole systems have utilized advanced computational methods like XMS-CASPT2 and SA4-CASSCF to explore photoisomerization pathways, demonstrating the utility of these techniques in understanding complex chemical transformations. rsc.org

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. Reactive MD simulations, which incorporate the possibility of bond formation and breaking, can be used to model chemical reactions in silico. nih.govphyschemres.org For this compound, MD simulations could be used to:

Simulate the dynamic behavior of the molecule in different solvent environments.

Predict the outcome of reactions by modeling the interactions between the isoxazole and other reactants over time. chemrxiv.org

Provide insights into the role of solvent molecules and other environmental factors on reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a model used to explain the reactivity of molecules based on the interaction of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.org FMO analysis of this compound can reveal:

The distribution and energy levels of the HOMO and LUMO, which are the primary orbitals involved in chemical reactions.

The likely sites of nucleophilic and electrophilic attack on the molecule.

The feasibility and selectivity of pericyclic reactions, such as the 1,3-dipolar cycloaddition used in its synthesis. wikipedia.org

By examining the HOMO-LUMO gap and the orbital coefficients, chemists can make qualitative predictions about the molecule's reactivity and the types of reactions it is likely to undergo. sciencegate.app

Table 2: Application of Computational Methods to this compound

| Computational Method | Key Insights Provided |

|---|---|

| Density Functional Theory (DFT) | Reaction pathways, transition state structures, activation energies, electronic properties. rsc.org |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, reaction prediction, solvent effects. nih.govchemrxiv.org |

Biomedical and Pharmaceutical Research Applications of 3 Bromo 4,5 Dimethylisoxazole Derivatives

3-Bromo-4,5-dimethylisoxazole as a Precursor for Bioactive Molecules

The chemical structure of this compound, featuring a reactive bromo-isoxazole core, positions it as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The bromine atom can act as a leaving group in cross-coupling reactions, allowing for the introduction of various substituents to modulate the biological activity of the resulting molecules. The dimethyl groups can influence the compound's lipophilicity and metabolic stability.

Derivatives of the isoxazole (B147169) family have shown promise as anti-inflammatory agents. Research on related 4,5-dihydroisoxazole compounds indicates their potential to modulate key inflammatory pathways. For instance, the synthetic compound 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) has been shown to decrease the release of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated macrophages. nih.gov DIC also reduced the levels of COX-2 and the subsequent production of PGE2, and it hindered the translocation of HMGB1 from the nucleus to the cytoplasm. nih.gov This suggests that the isoxazole scaffold can be a core component in the design of new anti-inflammatory drugs.

Furthermore, 3-bromo-4,5-dihydroisoxazole derivatives have been identified as activators of the Nrf2/heme oxygenase-1 (HO-1) axis, a protective cellular response to oxidative stress and inflammation. nih.gov Specifically, 3-bromo-5-phenyl-4,5-dihydroisoxazole was found to be a potent activator of this pathway in human monocytic cells. nih.gov The activation of the Nrf2/HO-1 system is a relevant therapeutic strategy for inflammatory conditions. nih.gov

Below is a table summarizing the anti-inflammatory activity of a related isoxazole derivative:

| Compound | Target/Pathway | Observed Effect | Reference |

| 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) | TNF-α, IL-6, COX-2, PGE2, HMGB1, NF-κB, MAPK | Dose-dependent decrease in pro-inflammatory mediators. | nih.gov |

| 3-bromo-5-phenyl-4,5-dihydroisoxazole | Nrf2/HO-1 | Activation of the antioxidant protective pathway. | nih.gov |

The isoxazole nucleus is a key structural component in various compounds exhibiting antimicrobial activity. researchgate.net While specific studies on this compound are limited, the broader class of isoxazole derivatives has been extensively investigated for its potential against a range of microbial pathogens. The antimicrobial efficacy of isoxazole-containing compounds is often influenced by the nature and position of substituents on the isoxazole ring. researchgate.net For example, the presence of electron-donating groups like methoxy or electronegative atoms like fluorine can significantly impact the biological activity. researchgate.net

Research has shown that certain isoxazole derivatives exhibit noteworthy activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. wjbphs.com The ability of the isoxazole ring to participate in non-covalent interactions with biological targets such as enzymes and receptors is a key factor in its antimicrobial potential. researchgate.net

The 3-bromo-isoxazole scaffold has emerged as a promising "warhead" in the design of covalent inhibitors targeting specific proteins implicated in cancer. unipr.it Research on 5-substituted 3-bromo-4,5-dihydroisoxazole (BDHI) derivatives has identified these compounds as potential anticancer agents, particularly for pancreatic cancer. unipr.itnih.gov These derivatives have been shown to act as inhibitors of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the energy metabolism of cancer cells. unipr.itnih.gov

A spirocyclic BDHI derivative, compound 11 , was found to covalently inactivate human GAPDH (hGAPDH) with high reactivity and selectivity. unipr.itnih.gov This compound demonstrated a strong reduction in cancer cell growth in several pancreatic cancer cell lines, with its antiproliferative activity correlating with the intracellular inhibition of hGAPDH. nih.gov

Furthermore, derivatives of 3,5-dimethylisoxazole (B1293586) have been developed as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a promising target for cancer therapy. nih.govacs.orgox.ac.uknih.gov Bivalent inhibitors containing the 3,5-dimethylisoxazole motif have shown significant antiproliferative activity in colorectal cancer cells. nih.gov For example, compound 22 , a 3,5-dimethylisoxazole derivative dimer, exhibited an IC50 of 162 nM against HCT116 colorectal cancer cells and demonstrated in vivo antitumor efficacy. nih.gov

The following table presents data on the anticancer activity of related isoxazole derivatives:

| Compound | Target | Cancer Cell Line | IC50/Activity | Reference |

| Spirocyclic BDHI derivative 11 | hGAPDH | Pancreatic cancer cell lines | Strong reduction in cell growth | nih.gov |

| 3,5-dimethylisoxazole derivative dimer 22 | BRD4 | HCT116 (Colorectal cancer) | 162 nM | nih.gov |

Design and Synthesis of Ligands for Specific Biological Targets

The this compound scaffold is a valuable starting point for the rational design and synthesis of ligands aimed at specific biological targets. The reactivity of the bromine atom allows for the systematic modification of the molecule to optimize its binding affinity and selectivity for a target protein.

The synthesis of 3-bromo-4,5-dihydroisoxazole derivatives is often achieved through a 1,3-dipolar cycloaddition reaction between a bromonitrile oxide and an appropriate alkene. nih.govunipr.it This method provides a straightforward route to the core isoxazoline structure, which can then be further functionalized.

Understanding the interactions between a ligand and its target protein at the molecular level is crucial for drug design. For derivatives of 3-bromo-isoxazoles, various biophysical techniques have been employed to elucidate these interactions. Mass spectrometry and X-ray crystallography have been used to confirm the covalent modification of target proteins by these compounds.

In a study of 3-bromo-4,5-dihydroisoxazole derivatives as activators of the Nrf2/HO-1 pathway, mass spectrometry analysis confirmed the covalent binding of a derivative to the Cys151 residue of the Keap1 protein. nih.gov X-ray crystallography further revealed the presence of the covalently bound ligand to the BTB domain of Keap1. d-nb.info

Molecular docking studies are also widely used to predict the binding modes of isoxazole derivatives. For 3,5-dimethylisoxazole-based BRD4 inhibitors, docking models have shown that the 3,5-dimethylisoxazole group can act as a mimic of acetylated lysine (B10760008) and bind to the Kac pocket of the BRD4 bromodomain, forming a key hydrogen bond with an asparagine residue (Asn140). nih.govacs.org

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a target protein to guide the design of potent and selective inhibitors. This methodology has been successfully applied to the optimization of isoxazole-based ligands.

In the development of BRD4 inhibitors, the X-ray crystal structures of 3,5-dimethylisoxazole derivatives in complex with the BRD4 bromodomain have provided critical insights into the key interactions required for high-affinity binding. acs.org This structural information has enabled the rational design of more potent inhibitors by optimizing the substituents on the isoxazole scaffold to enhance interactions with the protein's binding site. For example, overlaying the crystal structures of different inhibitors bound to BRD4 has helped to understand the structure-activity relationship (SAR) and guide further chemical modifications. acs.org

Similarly, for the 3-bromo-4,5-dihydroisoxazole-based GAPDH inhibitors, molecular modeling studies have been used to rationalize the observed SAR and to understand the importance of conformational rigidification for stabilizing the interaction of the inhibitor with the binding site. unipr.it

Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a modern approach in pharmaceutical research that identifies low-molecular-weight ligands, or "fragments," which bind weakly to biological targets. croplife.comfrontiersin.org Through techniques like X-ray crystallography, researchers can observe how these fragments bind, providing a blueprint for their chemical elaboration. rsc.org This process involves strategically growing, linking, or merging fragments to create more potent, high-affinity drug candidates. frontiersin.org The use of small, simple fragments allows for a more efficient exploration of the chemical space of a protein's binding site. frontiersin.org

The dimethylisoxazole core, a key feature of this compound, has proven to be a successful starting point in FBDD campaigns. A notable example is the development of inhibitors for bromodomains, which are epigenetic reader proteins implicated in diseases like cancer and inflammation. acs.orgnih.govdatapdf.com

In a focused fragment screen targeting the BET (Bromodomain and Extra-Terminal Domain) family of proteins, a phenyl dimethyl isoxazole fragment was identified as a viable hit. acs.orgfigshare.com This initial fragment was then optimized using structure-based design, where knowledge of the protein's structure guides the chemical modifications. This process led to the development of a series of potent bromodomain inhibitors. datapdf.comacs.org Specifically, 3,5-dimethylisoxazole derivatives have been optimized to create potent inhibitors of BRD4, a member of the BET family and a target for cancer therapy. nih.govnih.gov Molecular docking studies have shown that the 3,5-dimethylisoxazole group can act as a mimic for acetylated lysine, a key interaction for bromodomain function, fitting into the binding pocket. nih.gov This successful application underscores the value of the dimethylisoxazole scaffold as a foundational element for developing novel therapeutics through FBDD.

| Fragment Core | Target Class | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| Phenyl Dimethyl Isoxazole | BET Bromodomains (e.g., BRD4) | Oncology, Anti-inflammatory | The dimethylisoxazole scaffold serves as an effective starting point for structure-based design of potent inhibitors. acs.orgdatapdf.com | acs.orgdatapdf.com |

Agrochemical Development

Derivatives of this compound, particularly its hydrogenated form 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole, are crucial intermediates in the synthesis of modern agrochemicals. google.com These isoxazole-based compounds provide a foundational chemical structure that can be elaborated to produce highly effective and selective herbicides.

Pest Control Applications

The primary application of these isoxazole derivatives in pest control is as a precursor for the synthesis of potent herbicides. google.com They are instrumental in the production of pyroxasulfone, a novel pre-emergence herbicide. nih.govnih.gov The synthesis of pyroxasulfone involves reacting an isoxazole intermediate with other chemical moieties to build the final, complex herbicidal molecule. google.compatsnap.comwipo.int The isoxazole ring system is a key component that contributes to the biological activity of the final product. Patents and chemical literature describe various synthetic routes where 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole or related structures are used as starting materials for producing pyroxasulfone and its analogs. google.comepo.org

Crop Protection Enhancements

The development of herbicides like pyroxasulfone from isoxazole intermediates marks a significant enhancement in crop protection. nih.gov Pyroxasulfone is highly effective for the pre-emergence control of annual grasses and various small-seeded broadleaf weeds in major crops such as corn, soybeans, and wheat. nih.govjst.go.jpresearchgate.net Its mode of action involves inhibiting the biosynthesis of very-long-chain fatty acids in weeds, a process essential for their growth. nih.govjst.go.jp

| Intermediate Compound Family | Final Agrochemical | Application | Mechanism of Action | Protected Crops | Reference |

|---|---|---|---|---|---|

| 3-Bromo-dimethyl-dihydroisoxazoles | Pyroxasulfone | Pre-emergence herbicide | Inhibition of very-long-chain fatty acid (VLCFA) synthesis. nih.govjst.go.jp | Corn, Soybeans, Wheat | nih.govjst.go.jp |

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 3-Bromo-4,5-dimethylisoxazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

In the ¹H NMR spectrum of a 3,5-dimethylisoxazole (B1293586) derivative, the two methyl groups at positions 4 and 5 would be expected to show distinct singlet signals due to the absence of adjacent protons. The chemical shifts of these signals would be influenced by the presence of the bromine atom at the 3-position, which would deshield nearby protons, causing them to resonate at a higher frequency (downfield).

While specific experimental data for this compound is not widely published, analysis of related isoxazole (B147169) structures provides insight into expected spectral features. For instance, in derivatives of 3,5-dimethylisoxazole, the methyl protons typically appear as sharp singlets. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the connectivity between protons and carbons in the isoxazole ring and the methyl substituents.

For comparative purposes, the ¹H NMR spectral data for the isomeric compound, 4-Bromo-3,5-dimethylisoxazole, is available and shows the expected signals for the two methyl groups.

Table 1: Representative ¹H NMR Data for an Isomeric Dimethylisoxazole Compound (Data presented for 4-Bromo-3,5-dimethylisoxazole for illustrative purposes)

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

| C3-Methyl Protons | ~2.3 | Singlet |

| C5-Methyl Protons | ~2.5 | Singlet |

Note: The exact chemical shifts for this compound may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum would be expected to show characteristic absorption bands corresponding to:

C-H stretching and bending vibrations from the methyl groups.

C=N and C=C stretching vibrations within the isoxazole ring, typically in the 1650-1400 cm⁻¹ region.

N-O stretching vibrations , which are characteristic of the isoxazole heterocycle.

C-Br stretching vibration , which would appear in the lower frequency (fingerprint) region of the spectrum.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively probe the C-C and C=C bonds of the isoxazole ring. Theoretical studies on similar molecules like 3,5-dimethylisoxazole have been used to assign the vibrational modes observed in experimental spectra. researchgate.net

Table 2: Selected Vibrational Spectroscopy Data for an Isomeric Dimethylisoxazole (Data presented for 4-Bromo-3,5-dimethylisoxazole for illustrative purposes)

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |

| FT-IR | ~2920 | C-H stretch (methyl) |

| FT-IR | ~1600 | C=N stretch (isoxazole ring) |

| FT-IR | ~1440 | C-H bend (methyl) |

| Raman | ~1600 | C=N stretch (isoxazole ring) |

| Raman | ~600 | C-Br stretch |

Note: The peak positions for this compound may differ.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₅H₆BrNO), the molecular weight is 176.01 g/mol . scbt.com

In a mass spectrum, the molecular ion peak (M⁺) would be expected to appear as a pair of peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is a key identifier for bromine-containing compounds.

The fragmentation of the molecular ion would likely involve the loss of the bromine atom, cleavage of the isoxazole ring, or the loss of methyl groups. Analysis of these fragment ions helps to piece together the structure of the original molecule. While detailed fragmentation analysis for this compound is not specified in the provided search results, general principles of isoxazole fragmentation would apply.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself has not been specifically reported in the search results, the 3,5-dimethylisoxazole moiety is a common structural motif in medicinal chemistry. acs.org It has been incorporated into various ligands and its binding interactions with proteins have been extensively studied using X-ray crystallography. acs.org These studies reveal how the isoxazole ring orients itself within protein binding pockets. acs.org

For a crystalline sample of this compound, X-ray diffraction analysis would reveal:

The planar geometry of the isoxazole ring.

The precise bond lengths of the C-Br, C-N, N-O, C-C, and C=C bonds.

The bond angles within the ring and involving the methyl substituents.

The packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as halogen bonding or dipole-dipole interactions.

The crystallographic data would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The isoxazole ring contains π-electrons and would therefore be expected to exhibit absorption bands in the UV region. The exact position (λ_max) and intensity (molar absorptivity, ε) of these absorptions are influenced by the substituents on the ring. The bromine atom and the two methyl groups on the this compound ring will affect the energy of the electronic transitions.

Research on related arylazo-3,5-dimethylisoxazoles has utilized UV-Vis spectroscopy to study their photoisomerization properties, demonstrating that the isoxazole core participates in the electronic transitions of the larger conjugated system. For this compound, the spectrum would likely show π → π* transitions characteristic of the heterocyclic ring system.

Computational and Theoretical Chemistry Studies on 3 Bromo 4,5 Dimethylisoxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic nature of isoxazole (B147169) derivatives. While specific data for 3-Bromo-4,5-dimethylisoxazole is not extensively published, detailed theoretical analyses of the closely related 3,5-dimethylisoxazole (B1293586) (DMI) and 4-chloromethyl-3,5-dimethylisoxazole (CDMI) provide a strong basis for understanding its properties. worldscientific.com These calculations are typically performed using basis sets like B3LYP/6-31+G(d,p) to ensure accuracy. worldscientific.comresearchgate.net

The first step in most computational analyses is the optimization of the molecular geometry to find the lowest energy conformation. nih.gov For the related molecules DMI and CDMI, DFT calculations have been used to determine key bond lengths and angles. worldscientific.com The isoxazole ring is planar, and the substitution of a bromine atom at the C3 position is expected to cause only minor distortions to the ring itself, though it will significantly alter the C3-Br bond length compared to a C3-H bond. The computed geometric parameters for DMI and CDMI provide a reference for the core structure of this compound.

Table 1: Selected Optimized Geometrical Parameters for 3,5-dimethylisoxazole (DMI) and 4-(chloromethyl)-3,5-dimethylisoxazole (B25358) (CDMI) using DFT/B3LYP/6-31+G(d,p) (Note: Data is for related compounds and serves as a proxy for the isoxazole core of this compound)

| Parameter | Bond/Angle | DMI (Å/°) | CDMI (Å/°) |

| Bond Lengths | O1-N2 | 1.416 | 1.405 |

| N2-C3 | 1.332 | 1.336 | |

| C3-C4 | 1.431 | 1.432 | |

| C4-C5 | 1.378 | 1.388 | |

| C5-O1 | 1.339 | 1.348 | |

| Bond Angles | N2-O1-C5 | 108.0 | 108.3 |

| C3-N2-O1 | 108.8 | 109.1 | |

| C4-C3-N2 | 112.5 | 112.1 | |

| C5-C4-C3 | 104.9 | 104.6 | |

| O1-C5-C4 | 105.7 | 105.9 |

Source: Adapted from theoretical calculations on DMI and CDMI. worldscientific.com

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity; a smaller gap suggests it is more reactive. researchgate.net For related isoxazole derivatives, these transitions are often characterized as π→π*. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface plots color-coded values of the electrostatic potential.

Red regions (most negative potential) indicate areas rich in electrons, which are favorable for electrophilic attack. In isoxazole derivatives, these are typically located around the oxygen and nitrogen atoms of the ring. worldscientific.com

Blue regions (most positive potential) denote electron-deficient areas, which are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the electronegative oxygen and nitrogen atoms would create a negative potential region, making them key sites for interactions like hydrogen bonding. The bromine atom, being highly electronegative, would draw electron density, creating a positive potential (a "sigma-hole") on the outer side of the C-Br bond, making it a site for halogen bonding, and would also influence the potential on the adjacent C3 carbon.

In the isoxazole ring of related compounds, significant delocalization occurs from the lone pairs of the oxygen (LP(O)) and nitrogen (LP(N)) atoms to the antibonding π* orbitals of the C=C and C=N bonds. These interactions are fundamental to the aromatic character and stability of the heterocyclic ring. worldscientific.com

Table 2: Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 4-(chloromethyl)-3,5-dimethylisoxazole (CDMI) (Note: Data is for a related compound and illustrates typical interactions in the isoxazole ring system)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N2 | π* (C3-C4) | 21.01 | π-conjugation |

| LP (1) N2 | π* (C5-O1) | 18.52 | π-conjugation |

| LP (2) O1 | π* (N2-C3) | 25.13 | p-π conjugation |

| π (C4-C5) | π* (N2-C3) | 20.21 | π-π delocalization |

Source: Adapted from NBO analysis of CDMI. worldscientific.com

The Density of States (DOS) spectrum provides a graphical representation of the number of available molecular orbitals at each energy level. dergipark.org.tr By decomposing the total DOS (TDOS) into partial DOS (PDOS), one can analyze the contribution of individual atoms or molecular fragments to the frontier orbitals (HOMO and LUMO). dergipark.org.trjksus.org This analysis helps to identify which parts of the molecule are most involved in electronic transitions and chemical reactions. nih.gov For isoxazole derivatives, the PDOS typically shows that the atoms of the heterocyclic ring (C, N, O) are the main contributors to the frontier molecular orbitals, confirming that the ring is the primary site of electronic activity. researchgate.net

In Silico Modeling for Biological Activity Prediction

In silico techniques, particularly molecular docking, are essential in modern drug discovery for predicting how a small molecule might interact with a biological target, such as a protein. researchgate.net

The 3,5-dimethylisoxazole scaffold is a well-established bioisostere for acetylated lysine (B10760008) (KAc). nih.govpnrjournal.com This mimicry makes its derivatives, including this compound, prime candidates for inhibiting bromodomains, which are protein modules that specifically recognize and bind to KAc residues on histone tails. nih.govacs.org The Bromodomain and Extra-Terminal domain (BET) family of proteins, especially BRD4, are key epigenetic regulators and are major targets in cancer therapy. nih.govias.ac.in

Molecular docking studies have repeatedly shown a conserved binding mode for 3,5-dimethylisoxazole derivatives within the KAc-binding pocket of BRD4. nih.govfrontiersin.org The key interactions typically observed are:

A crucial hydrogen bond forms between the isoxazole nitrogen or oxygen atom and the side chain of a conserved asparagine residue (Asn140 in BRD4). nih.govias.ac.in This interaction mimics the hydrogen bond accepted by the acetyl-lysine carbonyl oxygen.

A water-mediated hydrogen bond often connects the isoxazole ring to the side chain of a conserved tyrosine residue (Tyr97 in BRD4). ias.ac.infrontiersin.org

The methyl groups at positions 4 and 5, along with the isoxazole ring itself, engage in hydrophobic interactions with residues lining the pocket, including the "WPF shelf" (composed of Trp81, Pro82, and Phe83). nih.govfrontiersin.org

The bromine atom at the C3 position in this compound would likely be positioned towards the solvent-exposed region of the binding pocket and could potentially form halogen bonds with nearby residues, further enhancing binding affinity.

Table 3: Summary of Key Interactions for Isoxazole-Based Inhibitors in Bromodomain BRD4(1)

| Ligand Moiety | Protein Residue | Type of Interaction | Reference |

| Isoxazole N/O atom | Asn140 | Hydrogen Bond | nih.govias.ac.infrontiersin.org |

| Isoxazole Ring | Tyr97 | Water-mediated Hydrogen Bond | ias.ac.infrontiersin.org |

| Methyl Groups | Pro82, Trp81, Phe83 | Hydrophobic Interaction | nih.govfrontiersin.org |

| Phenyl/Other Substituents | WPF Shelf | Hydrophobic Interaction | acs.orgnih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These models can then be used as 3D queries to search large chemical databases (virtual screening) to identify new compounds with the desired activity.

For the isoxazole class of compounds, pharmacophore models have been developed to understand their interaction with various biological targets. For example, a preliminary pharmacophore model was constructed for isoxazole analogues that bind to the System xc- transporter. nih.gov This model was built using potent analogues and aimed to provide insight into the structure-activity relationships of these compounds. nih.gov The model helped to identify regions within the transporter's binding site that can accommodate lipophilic groups and steric bulk. nih.gov

In another study, a 3D pharmacophore model was derived for 5-resorcinol-isoxazole derivatives as Hsp90 inhibitors. researchgate.net The selected pharmacophore model consisted of two acceptor atoms and four hydrophobic centers. This model was subsequently used as a 3D query for virtual screening against the NCI2000 database, which resulted in the identification of six hit compounds whose biological activities were then predicted using CoMFA and CoMSIA models. researchgate.net

The general workflow for pharmacophore modeling and virtual screening involves:

Selecting a set of active compounds and identifying their common structural features.

Generating pharmacophore hypotheses that describe the spatial arrangement of these features, which may include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. tandfonline.com

Validating the pharmacophore model using a set of known active and inactive compounds.

Using the validated pharmacophore model as a filter to screen large compound libraries for molecules that match the pharmacophoric features.

The hit compounds from the virtual screening are then typically subjected to further computational analysis, such as molecular docking, and subsequently prioritized for experimental testing.

These computational approaches, including QSAR and pharmacophore modeling, are integral to modern drug discovery and can significantly accelerate the identification and optimization of lead compounds based on the isoxazole scaffold.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For isoxazole (B147169) derivatives, this includes the adoption of green chemistry principles to minimize waste and energy consumption. scilit.combenthamdirect.compreprints.orgabap.co.ind-nb.info

Key Research Thrusts:

Ultrasound-Assisted Synthesis: Sonochemistry has been identified as a promising green approach for synthesizing isoxazole-based molecules. scilit.compreprints.org This technique can enhance reaction rates, improve yields, and reduce the need for harsh solvents and catalysts. scilit.compreprints.org

Microwave-Irradiated Synthesis: Microwave-assisted organic synthesis is another green technology that can accelerate the formation of isoxazole derivatives, often leading to higher selectivity and improved yields compared to conventional heating methods. benthamdirect.comabap.co.in

Catalytic Systems: The development of novel catalytic systems, including the use of synergistic catalysts, can improve the efficiency and atom economy of isoxazole synthesis. preprints.org

Table 1: Comparison of Synthetic Methods for Isoxazole Derivatives

| Method | Advantages | Disadvantages |

| Traditional Heating | Well-established procedures | Long reaction times, high energy consumption, use of toxic solvents |

| Ultrasonic Irradiation | Faster reaction rates, higher yields, milder conditions, reduced solvent use scilit.compreprints.org | Specialized equipment required |

| Microwave Irradiation | Rapid heating, increased reaction rates, higher selectivity, improved yields benthamdirect.comabap.co.in | Potential for localized overheating, specialized equipment required |

Exploration of New Biological Targets for Therapeutic Intervention

Isoxazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. rsc.orgespublisher.compensoft.net Future research is likely to focus on identifying and validating new biological targets for these compounds.

Emerging Therapeutic Areas:

Anticancer Agents: Isoxazole compounds are being investigated as potential small molecule inhibitors (SMIs) for various cancer-related targets. espublisher.com Research is ongoing to understand their mechanisms of action, which may involve the disruption of cell-surface receptors and intracellular signaling pathways. espublisher.com

Hsp90 Inhibitors: Novel isoxazole derivatives have been designed and synthesized as potential inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone that is overexpressed in many cancer cells. d-nb.infonih.gov

BRD4 Inhibitors: Derivatives of 3,5-dimethylisoxazole (B1293586) have been evaluated as inhibitors of Bromodomain-containing protein 4 (BRD4), a target for cancer therapy. nih.govebi.ac.ukfrontiersin.orgacs.org

Integration of Artificial Intelligence and Machine Learning in Research and Development

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and optimization of new molecules and reactions. bohrium.comucl.ac.ukwhiterose.ac.ukmdpi.com

Applications in Isoxazole Research:

Reaction Prediction and Optimization: AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including yield and potential byproducts. bohrium.com This can significantly speed up the process of developing and optimizing synthetic routes for compounds like 3-Bromo-4,5-dimethylisoxazole.

De Novo Drug Design: Machine learning models can be used to design novel isoxazole derivatives with desired biological activities and physicochemical properties. whiterose.ac.uk These models can explore vast chemical spaces to identify promising drug candidates.

Virtual Screening: AI-powered virtual screening tools can rapidly evaluate large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target, thereby reducing the time and cost of drug discovery. mdpi.com

Development of Advanced Materials with Isoxazole Moieties

The unique chemical and physical properties of the isoxazole ring make it a valuable component in the design of advanced materials. tandfonline.comresearchgate.netrsc.orgblucher.com.brresearchgate.net

Potential Material Applications:

Polymers: Isoxazole moieties can be incorporated into polymer backbones to create materials with specific thermal, optical, or electronic properties. tandfonline.comresearchgate.netrsc.orgresearchgate.net For instance, polyisoxazoles have been synthesized and their properties investigated. rsc.org

Liquid Crystals: Isoxazole derivatives have been explored for their potential use in liquid crystal displays due to their anisotropic properties. researchgate.netblucher.com.br

Organic Semiconductors: The π-conjugated system of the isoxazole ring makes it a candidate for use in organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netblucher.com.br

Photochromic Materials: Azo isoxazole derivatives have been used to create photochromic polymers and hybrid materials that can change their optical properties upon exposure to light. tandfonline.com

Q & A

Q. What spectroscopic methods are critical for characterizing 3-Bromo-4,5-dimethylisoxazole?

To confirm the structure and purity of this compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to identify substituents and verify the isoxazole ring structure.

- Mass Spectrometry (MS) : Determine molecular weight (176.01 g/mol) and fragmentation patterns to confirm the bromine substitution and methyl groups .

- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C-Br stretching at ~500-600 cm) and assess hydrogen bonding.

- Elemental Analysis : Validate empirical formula (CHBrNO) to ensure stoichiometric accuracy.

Q. How can recrystallization protocols be optimized for this compound purification?

- Solvent Selection : Use ethanol-water mixtures for recrystallization, as ethanol effectively dissolves brominated heterocycles while water reduces solubility for crystal formation.

- Gradient Cooling : Slowly cool hot saturated solutions to room temperature, then incubate at 4°C to maximize crystal yield and purity.

- Purity Assessment : Validate via melting point analysis (compare with literature values) and HPLC to detect impurities .

Advanced Research Questions

Q. What role does this compound play in bromodomain inhibition studies?

- Structural Basis : The 3,5-dimethylisoxazole scaffold mimics acetylated lysine residues, enabling competitive binding to BET bromodomains. Bromine enhances steric bulk and electron-withdrawing effects, improving affinity .

- SAR Optimization : Use X-ray crystallography to map ligand-bromodomain interactions. Modify substituents (e.g., aryl groups at position 4) to enhance selectivity and potency. For example, derivatives like I-BET151 (K ~200–790 nM) demonstrate the scaffold’s versatility .

Q. How can researchers resolve discrepancies in thermal stability data for brominated isoxazoles?

- Differential Scanning Calorimetry (DSC) : Measure melting points rigorously to distinguish polymorphs or solvates.

- Cross-Validation : Compare results with structurally similar compounds (e.g., 4-(Bromomethyl)-3-methyl-5-phenylisoxazole, mp 72°C) to identify outliers .

- Environmental Controls : Ensure consistent drying conditions (e.g., vacuum desiccation) to eliminate moisture interference.

Q. What synthetic strategies enable functionalization of this compound for material science applications?

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the bromine position, enhancing electronic properties for optoelectronic materials.

- Post-Functionalization : React the methyl groups via oxidation to carboxylic acids or amidation to create polymerizable monomers.

- Characterization : Use cyclic voltammetry and UV-Vis spectroscopy to assess redox behavior and π-conjugation extension .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitutions?

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF, DMSO). Bromine’s electronegativity accelerates SNAr (nucleophilic aromatic substitution) at the 3-position.

- Leaving Group Effects : Compare with chloro or iodo analogs to quantify leaving group efficacy. Bromine balances reactivity and stability for intermediate isolation .

Methodological Considerations

Q. What precautions are essential for handling this compound in biological assays?

- Stability Testing : Assess hydrolytic degradation in aqueous buffers (pH 2–9) via LC-MS. Brominated isoxazoles may degrade under prolonged basic conditions.

- Cytotoxicity Screening : Pre-test in cell lines (e.g., HEK293) to rule out off-target effects before bromodomain inhibition assays .

Q. How can computational modeling aid in designing this compound derivatives?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in bromodomains. Focus on hydrophobic interactions with ZA loop residues.

- DFT Calculations : Optimize substituent electronic profiles (e.g., Hammett constants) to enhance binding affinity while minimizing metabolic liability .

Data Analysis and Contradictions

Q. How should researchers address inconsistent biological activity data across studies?

- Assay Standardization : Use positive controls (e.g., JQ1 for BET inhibition) and replicate experiments in ≥3 independent trials.

- Meta-Analysis : Compare datasets from structural analogs (e.g., 3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid) to identify trends in substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.